molecular formula C9H19NO2S B1375999 tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate CAS No. 1598322-55-4

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Cat. No.: B1375999
CAS No.: 1598322-55-4
M. Wt: 205.32 g/mol
InChI Key: LRSLSAJGUOCYDQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate (CAS 1598322-55-4) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol , features both a tert-butoxycarbonyl (Boc) protecting group and a methylsulfanyl (methylthio) functional group . The Boc group is widely utilized for the protection of amines in multi-step synthetic sequences, as it is stable under a variety of conditions yet can be readily removed under mild acidic conditions . The presence of the methylsulfanyl group on the propan-2-yl chain adds versatility, allowing this moiety to serve as a handle for further chemical modifications, such as oxidation to sulfones or participation in alkylation reactions. Its specific research applications include its use as a key synthetic intermediate in the construction of more complex molecules, particularly in the development of potential pharmacologically active compounds . The structural features of this carbamate make it a valuable scaffold for researchers working in areas like drug discovery and the synthesis of novel chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

tert-butyl N-(1-methylsulfanylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSLSAJGUOCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl carbamate and 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

One of the primary uses of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is as a protecting group for amines during organic synthesis. This protection prevents unwanted reactions during multi-step syntheses, particularly in peptide synthesis and the synthesis of complex organic molecules .

2. Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as an intermediate in synthesizing biologically active molecules, including drugs. For instance, it plays a crucial role in the synthesis of lacosamide, an anticonvulsant medication . The compound's ability to stabilize reactive amine groups makes it invaluable in drug formulation processes.

3. Agrochemical Applications

The compound is also utilized in developing agrochemicals, where its stability and reactivity can be exploited to create effective herbicides and pesticides. By modifying its structure, researchers can tailor its properties to enhance efficacy against specific pests or diseases.

Case Study 1: Synthesis of Lacosamide

In the synthesis of lacosamide, this compound is employed as a key intermediate. The synthetic route involves using this carbamate derivative to protect amine functionalities during critical reaction steps. The successful application of this compound has led to improved yields and purity of the final product compared to traditional methods .

Case Study 2: Development of Agrochemicals

Research has demonstrated that modifying this compound can lead to new formulations of pesticides that are more effective against resistant strains of pests. By altering the methanesulfonyl group, chemists have created derivatives that show enhanced biological activity while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. The methylsulfanyl group may also participate in binding interactions, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

tert-Butyl N-[1-Hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate ()

  • Structure : Features a hydroxyl (-OH) group and a methylsulfanyl (-SMe) group on a butan-2-yl chain.
  • Molecular Formula: C₁₀H₁₉NO₃S (estimated molecular weight: 265.37).
  • Key Differences :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the target compound.
    • The extended carbon chain (butan-2-yl vs. propan-2-yl) may alter steric effects and melting points.
  • Applications : Likely used in peptide synthesis or as a methionine analog due to the sulfur moiety .

tert-Butyl N-(1-Fluoropropan-2-yl)-N-methylcarbamate ()

  • Structure : Substituted with fluorine (-F) and a methyl group on the carbamate nitrogen.
  • Molecular Formula: C₉H₁₇FNO₂ (molecular weight: 202.24).
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and resistance to oxidation.
  • Applications: Potential use in medicinal chemistry for improving pharmacokinetic properties .

tert-Butyl N-[1-(4-Bromophenoxy)propan-2-yl]carbamate ()

  • Structure: Incorporates a 4-bromophenoxy group (-O-C₆H₄Br) on the propan-2-yl chain.
  • Molecular Formula: C₁₄H₁₈BrNO₃ (molecular weight: 352.21).
  • Key Differences: The bromophenoxy group introduces significant molecular weight and aromaticity, enhancing UV detectability.
  • Applications : Likely utilized in Suzuki-Miyaura couplings or as a halogenated building block .

Functional Group Variations and Stability

tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate ()

  • Structure : Contains a chlorosulfonyl (-SO₂Cl) group.
  • Molecular Formula: C₁₀H₂₀ClNO₄S (molecular weight: 310.78).
  • Key Differences :
    • The chlorosulfonyl group is highly reactive, acting as a leaving group or electrophile.
    • Increased susceptibility to hydrolysis compared to the methylsulfanyl group.
  • Applications : Intermediate in sulfonamide synthesis or polymer chemistry .

tert-Butyl N-[(2R)-1-(Oxan-4-yl)-1-oxopropan-2-yl]carbamate ()

  • Structure : Features a tetrahydropyran (oxan-4-yl) group and a ketone.
  • Molecular Formula: C₁₃H₂₃NO₄ (molecular weight: 265.33).
  • Key Differences: The oxan-4-yl group enhances solubility in polar solvents due to its ether oxygen.
  • Applications : Chiral building block in asymmetric synthesis .

Data Tables for Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties Evidence ID
tert-Butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate C₉H₁₇NO₂S 203.30 Methylsulfanyl (-SMe) High lipophilicity, sulfur reactivity
tert-Butyl N-[1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate C₁₀H₁₉NO₃S 265.37 Hydroxyl (-OH) Improved solubility, methionine analog
tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate C₉H₁₇FNO₂ 202.24 Fluorine (-F), N-methyl Metabolic stability
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate C₁₄H₁₈BrNO₃ 352.21 4-Bromophenoxy Halogenated aromatic
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S 310.78 Chlorosulfonyl (-SO₂Cl) Electrophilic reactivity

Biological Activity

Tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H17NO2SC_9H_{17}NO_2S. It features a tert-butyl group, a methylsulfanyl group, and a carbamate moiety, which contribute to its biological activity. The presence of the methylsulfanyl group is particularly significant as sulfur-containing compounds often exhibit unique biological properties.

Research indicates that compounds with carbamate structures can interact with various biological targets. The mechanism of action for this compound may involve:

  • Inhibition of Enzymes : Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
  • Antimicrobial Activity : Some studies suggest that sulfanyl-containing compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

A comparative analysis of various carbamate derivatives has shown that those containing sulfur exhibit enhanced antimicrobial activity. For instance, a study found that certain sulfanyl-substituted carbamates had minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 3 to 10 µM, indicating potent activity against drug-resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have demonstrated that this compound exhibits selective toxicity. The compound showed an IC50 value in the range of 5 to 15 µM against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study investigating thiazole derivatives found that modifications similar to those in this compound led to significant anticancer activity against colon carcinoma cells . This suggests that structural analogues may share similar mechanisms.
  • Neuroprotective Effects : Research on carbamates has indicated potential neuroprotective effects through AChE inhibition, which may be beneficial in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents like methylsulfanyl significantly enhance biological activity compared to their non-sulfur counterparts .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against M. tuberculosis: 3–10 µM
CytotoxicityIC50 against cancer cells: 5–15 µM
AChE InhibitionEnhanced cholinergic signaling
NeuroprotectivePotential benefits in neurodegeneration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves reacting 1-(methylsulfanyl)propan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Yield optimization requires strict anhydrous conditions, stoichiometric control of Boc₂O (1.1–1.2 equivalents), and monitoring by TLC or LC-MS to prevent over-substitution.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃, quaternary carbon at ~80 ppm) and the methylsulfanyl moiety (δ ~2.1 ppm for SCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺). For stereochemical confirmation (if applicable), X-ray crystallography is recommended, as demonstrated for structurally similar carbamates in single-crystal studies .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is stable at room temperature when stored in a desiccator under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture, as hydrolysis of the Boc group may occur. Stability studies for analogous carbamates indicate no decomposition over 12 months at –20°C in sealed amber vials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density around the methylsulfanyl group and carbamate carbonyl. For example, Fukui indices identify nucleophilic attack sites, while transition-state simulations predict activation energies for reactions with alkyl halides or oxidizing agents . Validate predictions experimentally using kinetic studies (e.g., monitoring by ¹H NMR).

Q. What intermolecular interactions dominate the crystal packing of tert-butyl carbamate derivatives, and how do they influence physical properties?

  • Methodological Answer : X-ray crystallography of related compounds reveals C–H⋯O hydrogen bonds between the carbamate carbonyl and tert-butyl groups, as well as van der Waals interactions from SCH₃ . These interactions correlate with melting points and solubility. For instance, stronger hydrogen bonding in crystalline phases reduces solubility in non-polar solvents .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or experimental setups. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) and compare with differential scanning calorimetry (DSC) to distinguish between oxidative degradation and intrinsic thermal breakdown . Cross-reference with purity assays (HPLC ≥95%).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate
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tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

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